molecular formula C23H18ClN5O2 B6553039 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040636-47-2

5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6553039
CAS No.: 1040636-47-2
M. Wt: 431.9 g/mol
InChI Key: HHPHJXVUMVDVCC-UHFFFAOYSA-N
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Description

5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C23H18ClN5O2 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.1149025 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2/c1-14-7-8-16(11-15(14)2)19-12-20-23(30)28(9-10-29(20)26-19)13-21-25-22(27-31-21)17-5-3-4-6-18(17)24/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPHJXVUMVDVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (C23H26ClN5O2) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The compound was synthesized through a multi-step reaction involving 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 5-chloromethyl-3-(2-chlorophenyl)-1,2,4-oxadiazole. The resulting structure features several intramolecular and intermolecular hydrogen bonds that contribute to its stability and biological properties .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. It has been tested against various cancer cell lines with promising results. For instance:

  • Cell Lines Tested : The compound exhibited significant growth inhibition against multiple NCI cancer cell lines.
  • Percent Growth Inhibition (PGI) : In one study, it showed PGIs ranging from moderate to high against cell lines such as SNB-19 and OVCAR-8 .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle and inhibit the proliferation of cancer cells.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells.
  • Targeting Specific Pathways : It may affect signaling pathways involved in tumor growth and metastasis.

Study 1: Anticancer Effects

A detailed study evaluated the effects of the compound on various cancer cell lines. The results indicated:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

This data highlights the compound's potential as a therapeutic agent in oncology .

Study 2: In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory properties of similar compounds derived from oxadiazole and pyrazole scaffolds. These studies indicated significant reductions in inflammation markers in animal models, suggesting a broader therapeutic potential beyond anticancer effects .

Pharmacokinetics and ADME Properties

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for evaluating the clinical viability of any new drug candidate:

  • Absorption : Preliminary data suggest good oral bioavailability.
  • Metabolism : The compound undergoes hepatic metabolism with potential interactions with cytochrome P450 enzymes.
  • Excretion : Primarily excreted via renal pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features suggest that it may interact with specific biological targets involved in cancer progression. For instance, the incorporation of the oxadiazole moiety is known to enhance biological activity through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines, indicating a promising pathway for further research into this compound's efficacy in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that compounds containing the oxadiazole ring demonstrate broad-spectrum antibacterial and antifungal activities. The chlorophenyl substitution enhances these effects by increasing lipophilicity and facilitating membrane penetration. Laboratory tests have shown that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Its ability to modulate neuroinflammatory responses suggests that it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have indicated that similar pyrazolo derivatives can protect neuronal cells from oxidative stress and apoptosis .

Organic Electronics

The unique electronic properties of the compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of multiple aromatic systems within its structure contributes to favorable charge transport characteristics .

Coatings and Polymers

In material science, the compound can be utilized in developing advanced coatings and polymers. Its chemical stability and resistance to environmental degradation are desirable traits for protective coatings in various industrial applications. Additionally, incorporating this compound into polymer matrices can enhance mechanical properties while providing antimicrobial features .

Pesticide Development

The structural attributes of 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one position it as a candidate for pesticide development. Its bioactive components can be modified to create effective herbicides or insecticides that target specific pests while minimizing environmental impact. Preliminary studies have shown that related compounds possess significant insecticidal activity against common agricultural pests .

Plant Growth Regulators

Furthermore, modifications of the compound may lead to new plant growth regulators (PGRs). The ability to influence plant hormonal pathways could enhance crop yields and stress resistance. Research into oxadiazole derivatives has revealed their potential to promote root growth and improve nutrient uptake in various plant species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.